

recrystallization method for high-purity 4-(2-Hydroxy-2-methylpropyl)phenol

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Compound of Interest

Compound Name: 4-(2-Hydroxy-2-methylpropyl)phenol

Cat. No.: B8697991

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Application Note: Optimized Recrystallization Protocol for High-Purity **4-(2-Hydroxy-2-methylpropyl)phenol**

Introduction & Mechanistic Grounding

4-(2-Hydroxy-2-methylpropyl)phenol (CAS: 98815-43-1) is a highly valuable structural motif and intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Achieving stringent purity levels (>99.5%) for this intermediate is critical, as residual organic impurities or inorganic salts can propagate through subsequent synthetic steps, ultimately compromising the efficacy and safety profile of the final drug product.

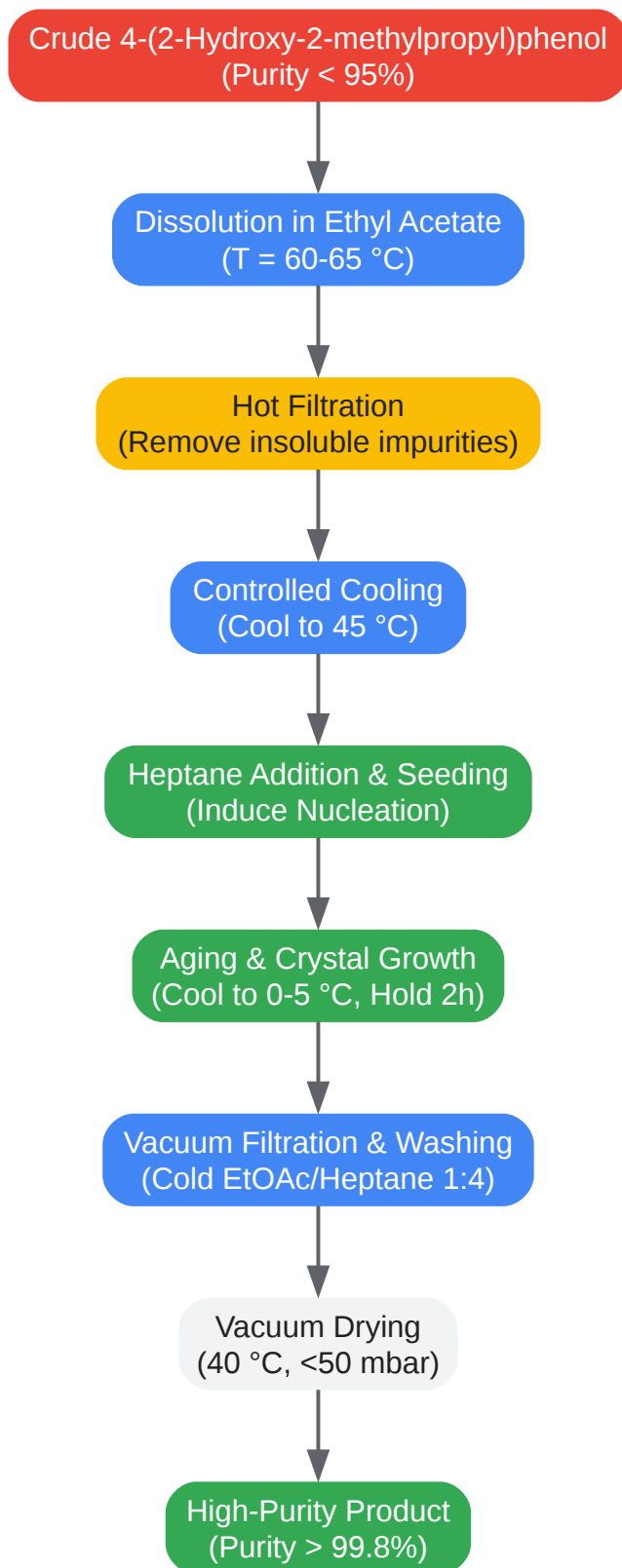
This application note details a rigorously optimized solvent/anti-solvent recrystallization protocol. The molecular architecture of **4-(2-Hydroxy-2-methylpropyl)phenol** features both a phenolic hydroxyl (-OH) and a tertiary alcohol. This dual-hydroxyl functionality enables extensive intermolecular hydrogen bonding, making the compound relatively polar but heavily influenced by its hydrophobic aromatic ring and gem-dimethyl groups.

Causality of Solvent Selection: To achieve optimal purification, a binary solvent system of Ethyl Acetate (Solvent) and n-Heptane (Anti-solvent) is employed^{[1][2]}.

- Ethyl Acetate: Acts as a potent hydrogen-bond acceptor. At elevated temperatures (60–65 °C), it effectively disrupts the crystal lattice of the crude solid, ensuring complete dissolution and the liberation of trapped impurities.
- n-Heptane: A non-polar aliphatic hydrocarbon. Its controlled dropwise addition lowers the bulk dielectric constant of the medium. This precisely modulates the supersaturation of the solution, selectively forcing the polar target molecule to precipitate while highly lipophilic impurities remain solvated in the mother liquor[3].

A notorious challenge when crystallizing low-melting phenolic intermediates is "oiling out" (liquid-liquid phase separation), where the compound separates as an impure, viscous oil rather than a highly ordered crystalline solid. To thermodynamically favor crystalline nucleation over phase separation, this protocol utilizes a combined cooling and antisolvent addition strategy to tightly control the Metastable Zone Width (MSZW)[4][5].

Experimental Workflow



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Workflow for the combined cooling/antisolvent crystallization of **4-(2-Hydroxy-2-methylpropyl)phenol**.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Primary Dissolution & Clarification

- Action: In a 100 mL jacketed glass reactor equipped with an overhead stirrer, suspend 10.0 g of crude **4-(2-Hydroxy-2-methylpropyl)phenol** in 25 mL of Ethyl Acetate.
- Condition: Heat the suspension to 60–65 °C under continuous agitation (250 rpm).
- Validation: The mixture must transition to a completely transparent, homogenous solution. If residual turbidity persists after 15 minutes at 65 °C, it indicates the presence of insoluble inorganic byproducts or cross-linked polymers. Perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane to clarify the solution before proceeding.

Step 2: Supersaturation Generation & Seeding

- Action: Cool the clarified solution at a controlled, linear rate of 0.5 °C/min down to 45 °C.
- Condition: Begin the dropwise addition of n-Heptane (pre-warmed to 40 °C). Add exactly 10 mL of n-Heptane at a rate of 1.0 mL/min.
- Validation: A faint opalescence (cloud point) should develop in the reactor, indicating the system has crossed the solubility curve and entered the metastable zone. If the solution remains completely clear, the initial crude material likely contained excess residual solvent; distill off 10% of the total volume under mild vacuum and repeat the heptane addition.
- Optional but Recommended: Introduce 50 mg of high-purity **4-(2-Hydroxy-2-methylpropyl)phenol** seed crystals. Seeding bypasses the primary nucleation energy barrier, preventing supersaturation buildup and ensuring a uniform particle size distribution[5].

Step 3: Anti-Solvent Maturation & Crystal Growth

- Action: Resume the addition of n-Heptane (an additional 40 mL) at a constant rate of 1.5 mL/min while simultaneously cooling the reactor to 20 °C over 60 minutes.
- Causality: Simultaneous cooling and antisolvent addition maintains a constant, low level of supersaturation. This thermodynamic control prevents secondary nucleation (which generates fine, hard-to-filter powders) and drives the growth of large, high-purity crystals[4][5].

Step 4: Aging and Isolation

- Action: Cool the resulting slurry to 0–5 °C and age for 2 hours under gentle agitation (150 rpm) to maximize yield.
- Action: Isolate the crystals via vacuum filtration using a sintered glass funnel (Porosity 3).
- Washing: Wash the filter cake with 2 x 15 mL of a pre-chilled (0 °C) mixture of Ethyl Acetate/n-Heptane (1:4 v/v).
- Validation: The filtrate should run clear. The cold wash displaces the impurity-rich mother liquor without dissolving the purified crystalline cake.

Step 5: Drying

- Action: Transfer the solid to a vacuum drying oven. Dry at 40 °C under high vacuum (< 50 mbar) for 12–16 hours.
- Validation: Monitor the weight of the solid. Drying is considered complete only when the mass variance between two consecutive weighings (spaced 2 hours apart) is less than 0.1%.

Quantitative Data Presentation

Table 1: Solvent Selection Matrix for **4-(2-Hydroxy-2-methylpropyl)phenol**

| Solvent System | Ratio (v/v) | Solubility at 65 °C (mg/mL) | Solubility at 5 °C (mg/mL) | Crystallization Outcome |
|----------------------|-------------|-----------------------------|----------------------------|--|
| Ethyl Acetate (Pure) | 100:0 | > 450 | ~ 120 | Poor recovery yield; target molecule remains highly soluble. |
| n-Heptane (Pure) | 0:100 | < 5 | < 1 | Insoluble; cannot effectively dissolve crude material. |
| EtOAc / n-Heptane | 1:2 | ~ 380 | ~ 15 | Excellent yield; highly crystalline morphology; no oiling out. |

| Toluene / Hexane | 1:3 | ~ 250 | ~ 40 | Moderate yield; prone to liquid-liquid phase separation (oiling out). |

Table 2: Quality Control Metrics (Pre- and Post-Crystallization)

| Parameter | Crude Material | Purified Product | Analytical Method |
|------------------|----------------|-------------------|-------------------------------|
| Chemical Purity | 92.5% | ≥ 99.8% | HPLC (UV detection at 220 nm) |
| Residual Solvent | > 5000 ppm | < 400 ppm (EtOAc) | Headspace GC-FID[3] |
| Moisture Content | 1.2% | ≤ 0.1% | Karl Fischer Titration |

| Recovery Yield | N/A | 86% - 89% | Gravimetric Analysis |

References

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